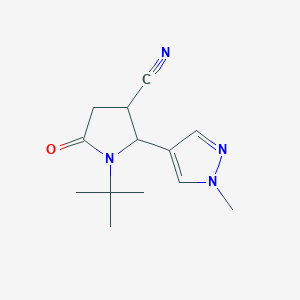

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-tert-ブチル-2-(1-メチル-1H-ピラゾール-4-イル)-5-オキソピロリジン-3-カルボニトリルは、医薬品化学やその他の科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、tert-ブチル基、ピラゾール環、ピロリジンコアを含む独特の構造を特徴とし、新しい治療薬や化学反応を探求する研究者の関心を集めています。

準備方法

1-tert-ブチル-2-(1-メチル-1H-ピラゾール-4-イル)-5-オキソピロリジン-3-カルボニトリルの合成は、一般的に市販の前駆体から出発して、複数の段階を必要とします。一般的な合成経路の1つは、ジメチルホルムアミドジメチルアセタール(DMF-DMA)とケチド中間体を還流条件下で反応させることによるエナミノンの生成を含みます。 エナミノン中間体は、次に、炭酸カリウム(K₂CO₃)を塩基として、酢酸エチルと水の混合物中で、tert-ブチルヒドラジン塩酸塩と反応させます .

この化合物の工業生産方法は、同様の合成経路を採用している場合がありますが、カラムクロマトグラフィーなどの高度な精製技術を通じて、高い収率と純度を確保するために、大規模生産向けに最適化されています。

化学反応の分析

1-tert-ブチル-2-(1-メチル-1H-ピラゾール-4-イル)-5-オキソピロリジン-3-カルボニトリルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウム(KMnO₄)や三酸化クロム(CrO₃)などの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの試薬を使用して行うことができます。

置換: 求核置換反応は、ハロアルカンやアシルクロリドなどの試薬を使用して、ピラゾール環またはピロリジンコアで起こる可能性があります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なりますが、多くの場合、化合物の特性をさらに強化する可能性のある、修飾された官能基を持つ誘導体を含みます。

科学研究への応用

1-tert-ブチル-2-(1-メチル-1H-ピラゾール-4-イル)-5-オキソピロリジン-3-カルボニトリルには、いくつかの科学研究への応用があります。

医薬品化学: この化合物は、マクロファージ細胞における一酸化窒素(NO)とプロスタグランジンE₂(PGE₂)の産生を阻害する能力があるため、抗炎症剤としての可能性が探求されています.

生物学的研究: 腫瘍壊死因子-アルファ(TNF-α)、インターロイキン-6(IL-6)、インターロイキン-1ベータ(IL-1β)など、サイトカイン産生の阻害を調べる研究に使用されています.

化学合成: この化合物のユニークな構造は、他の複雑な有機分子の合成における貴重な中間体となっています。

科学的研究の応用

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: This compound is explored for its potential as an anti-inflammatory agent, given its ability to inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂) in macrophage cells.

Biological Studies: It is used in studies investigating the inhibition of cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).

Chemical Synthesis: The unique structure of this compound makes it a valuable intermediate in the synthesis of other complex organic molecules.

作用機序

1-tert-ブチル-2-(1-メチル-1H-ピラゾール-4-イル)-5-オキソピロリジン-3-カルボニトリルの作用機序には、特定の分子標的および経路との相互作用が含まれます。 たとえば、誘導型一酸化窒素合成酵素(iNOS)およびシクロオキシゲナーゼ-2(COX-2)のmRNAおよびタンパク質レベルでの発現を阻害することが示されています . この阻害は、炎症性メディエーターの産生を減少させ、その結果、抗炎症効果を発揮します。

類似化合物の比較

1-tert-ブチル-2-(1-メチル-1H-ピラゾール-4-イル)-5-オキソピロリジン-3-カルボニトリルは、以下のような他の類似化合物と比較することができます。

4-(1-tert-ブチル-3-フェニル-1H-ピラゾール-4-イル)ピリジン: この化合物は、ピラゾール環とtert-ブチル基を特徴としていますが、コア構造が異なります.

tert-ブチル 4-[(E)-ブト-1-エン-3-イン-1-イル]-3-{[tert-ブチル(ジメチル)シリル]オキシ}-1H-インドール-1-カルボキシレート: この化合物は、tert-ブチル基を持ち、生物学的に活性な天然物の合成に使用されます.

類似化合物との比較

1-tert-Butyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile can be compared with other similar compounds, such as:

4-(1-tert-Butyl-3-phenyl-1H-pyrazol-4-yl)pyridine: This compound also features a pyrazole ring and a tert-butyl group but differs in its core structure.

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a tert-butyl group and is used in the synthesis of biologically active natural products.

特性

IUPAC Name |

1-tert-butyl-2-(1-methylpyrazol-4-yl)-5-oxopyrrolidine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O/c1-13(2,3)17-11(18)5-9(6-14)12(17)10-7-15-16(4)8-10/h7-9,12H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDWLJGACLJDNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(C(CC1=O)C#N)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6a,11b-Dihydroxy-9-methoxy-1,2,6,11a-tetrahydro-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B12310809.png)

![7-Hydroxy-1-(3-methylbut-2-enyl)-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12310869.png)

![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid](/img/structure/B12310870.png)

![rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12310876.png)

![(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12310881.png)

![rac-4-[(3R,4R)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine dihydrochloride, trans](/img/structure/B12310898.png)